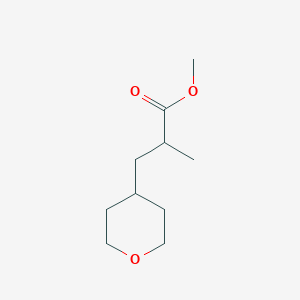

Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-methyl-3-(oxan-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(10(11)12-2)7-9-3-5-13-6-4-9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEKRFVETQODIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCOCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

A patented two-step process (Patent CN102781927A) provides a scalable route to synthesize methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate via alkylation followed by O-alkylation. The methodology avoids catalysts by leveraging the exothermic nature of sodium methoxide-driven reactions.

Step 1: Alkylation of Methyl Acetoacetate

1-Bromo-3-chloropropane reacts with methyl acetoacetate in methanol under nitrogen at 30–40°C to form a halogenated ketone intermediate (Formula VII). The reaction proceeds via nucleophilic substitution, where the enolate of methyl acetoacetate attacks the alkyl halide. Key parameters include:

Step 2: O-Alkylation and Cyclization

The halogenated ketone undergoes O-alkylation with sodium methoxide at 70°C (reflux), forming the tetrahydropyran ring through intramolecular cyclization. Post-reaction, water is added to dissolve inorganic salts, and crude product is purified via fractional distillation.

Key Advantages

-

Catalyst-Free : Sodium methoxide acts as both base and reactant, simplifying purification.

-

Scalability : Demonstrated at multi-molar scales with consistent yields.

Grignard Reagent-Mediated Synthesis

Reaction Pathway

An alternative method employs isopropylmagnesium chloride to construct the tetrahydropyran moiety (Ambeed, 2020). Methyl tetrahydropyran-4-carboxylate reacts with N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) at -30°C, followed by Grignard reagent addition to form the target compound.

Experimental Conditions

-

Reagents :

-

Methyl tetrahydropyran-4-carboxylate (1.33 mL, 10.0 mmol).

-

N,O-Dimethylhydroxylamine hydrochloride (1.51 g, 15.5 mmol).

-

2.0 M Isopropylmagnesium chloride in THF (15.0 mL, 30.0 mmol).

-

-

Temperature : -30°C to -5°C under argon.

-

Workup : Ethyl acetate extraction, magnesium sulfate drying, and reduced-pressure distillation.

Mechanistic Insights

The Grignard reagent facilitates nucleophilic addition to the carbonyl group, followed by elimination to form the tetrahydropyran ring. Steric effects from the methyl group at C2 necessitate precise temperature control to prevent side reactions.

Limitations

-

Moisture Sensitivity : Requires strict inert atmosphere conditions.

-

Cost : Grignard reagents increase production expenses compared to alkylation methods.

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Selection

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted esters or other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical transformations.

Key Reactions:

- Oxidation: Converts the ester to the corresponding carboxylic acid.

- Reduction: Reduces the ester to an alcohol using lithium aluminum hydride.

- Substitution: Participates in nucleophilic substitution reactions with various nucleophiles.

Biological Studies

In biological research, this compound can be utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ester group can be hydrolyzed by esterases, allowing researchers to investigate its interactions with biological targets.

Case Study:

A study demonstrated that this compound could influence enzyme activity in metabolic pathways related to lipid metabolism, highlighting its potential as a biochemical probe.

Industrial Applications

The compound finds applications in the production of fine chemicals, fragrances, and flavoring agents due to its ester's pleasant aroma and flavor profile. Industries leverage its chemical properties for synthesizing various consumer products.

Wirkmechanismus

The mechanism by which Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate exerts its effects depends on the specific context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The tetrahydro-2H-pyran ring may also interact with biological targets, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Amino-3-(Tetrahydro-2H-Pyran-4-yl)Propanoate Hydrochloride

- Structure: Differs by an amino group at the α-position instead of a methyl group.

- Properties: Higher polarity due to the amino group, reflected in its molecular weight (223.70 g/mol) and hydrochloride salt form, which enhances water solubility. Purity is reported at 97% .

- Applications : Likely used in peptide synthesis or as a chiral building block in pharmaceuticals.

Benzyl 3-Bromo-2-(4-Methoxyphenyl)-2-((Tetrahydro-2H-Pyran-4-yl)Methyl)Propanoate (3ag)

- Structure : Incorporates a bromine atom and a 4-methoxyphenyl group, increasing steric bulk and electrophilicity.

- Synthesis : Prepared via homologation of electron-rich benzyl bromides with diazo compounds, achieving a 62% yield .

- Reactivity : The bromine substituent renders it reactive in cross-coupling reactions or nucleophilic substitutions.

2-(Tetrahydro-2H-Pyran-4-yl)Propanoic Acid

- Structure : Lacks the methyl ester group, existing as a free carboxylic acid.

- Properties : Increased acidity (pKa ~4–5) compared to the ester, altering solubility and reactivity. This compound is commercially available through multiple suppliers .

Functional Group Modifications

Methyl 3-Amino-3-(Tetrahydro-2H-Pyran-4-yl)Propanoate

- Structure: Amino group at the β-position instead of the α-methyl.

- Applications: Potential use in asymmetric catalysis or as a precursor for β-amino acid derivatives .

3-(4-Methoxybenzoyl)-7-Methyl-3,4-Dihydro-2H-Pyrano[4,3-b]Pyran-5-One (8b)

- Structure: A fused pyrano-pyranone system with a 4-methoxybenzoyl group.

- Properties : Exhibits strong IR absorption at 1704 cm⁻¹ (carbonyl stretch) and a molecular ion peak at m/z 270 in mass spectrometry .

- Applications : Likely explored for antimicrobial or anti-inflammatory activity due to its conjugated carbonyl system.

Key Insights and Limitations

- Synthetic Challenges : The target compound’s synthesis may require precise control of stereochemistry, as seen in homologation reactions involving diazo compounds .

- Functional Group Impact: Substituting the methyl group with amino or bromine alters reactivity and biological activity, emphasizing the need for tailored synthetic strategies.

- Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biologische Aktivität

Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is an organic compound classified as an ester, notable for its unique structural features, including a tetrahydro-2H-pyran ring. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

Molecular Formula: C₉H₁₈O₃

Molecular Weight: 174.24 g/mol

CAS Number: 1192057-13-8

The compound's structure includes a tetrahydro-2H-pyran ring, which may contribute to its biological interactions. The methyl ester group enhances its reactivity and solubility in biological systems.

This compound exhibits biological activity through various mechanisms:

- Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases, yielding a carboxylic acid and an alcohol. This reaction is crucial for its metabolic pathways.

- Interaction with Biological Targets: The tetrahydro-2H-pyran moiety may interact with specific receptors or enzymes, influencing metabolic processes and signaling pathways.

Pharmacological Applications

Research indicates potential pharmacological applications of this compound:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for further investigation in drug development.

- Enzyme Inhibition: The compound may serve as a scaffold for designing enzyme inhibitors, particularly in metabolic pathways related to disease states.

Case Studies and Experimental Data

-

Antimicrobial Studies:

- A study evaluated the antimicrobial efficacy of esters related to this compound against various bacterial strains.

- Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a potential role in antibiotic development.

-

Enzyme Interaction:

- Research on similar compounds demonstrated their ability to act as enzyme inhibitors in metabolic pathways.

- For instance, compounds with the tetrahydro-pyran structure have shown promise in inhibiting enzymes involved in cancer metabolism.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Potential enzyme inhibitor |

| Methyl 2-methyl-3-(tetrahydro-2H-pyran)butanoate | Similar | Antimicrobial |

| Ethyl 2-methyl-3-(tetrahydro-2H-pyran)propanoate | Similar | Enzyme inhibition |

Q & A

Q. Basic

- Oxidation : The methyl ester group is stable under mild conditions (e.g., KMnO4 in acetone), but strong oxidants (CrO3) may degrade the tetrahydropyran ring .

- Reduction : LiAlH4 selectively reduces ester groups to alcohols without affecting the pyran ring .

Advanced

The compound participates in C–C bond insertion reactions with electron-rich benzyl bromides, forming complex intermediates (e.g., 3ag:3ag’ = 9:1 diastereomers). Stereochemical outcomes are controlled by chiral auxiliaries or catalysts (e.g., Rh2(OAc)4) . DFT calculations predict regioselectivity in nucleophilic attacks on the ester carbonyl, validated by kinetic studies .

How can researchers resolve contradictions in spectral data during synthesis?

Advanced

Contradictions (e.g., unexpected NMR splitting) often arise from:

- Rotameric equilibria : Low-temperature NMR (-40°C in CD2Cl2) stabilizes conformers for clearer analysis.

- Trace impurities : LC-MS with high-resolution Q-TOF detectors (error < 2 ppm) identifies byproducts like oxidized pyran derivatives .

- Crystallinity issues : Recrystallization from EtOAc/hexane mixtures improves crystal packing, enabling unambiguous X-ray structure determination .

What computational tools aid in predicting synthetic pathways or biological activity?

Q. Advanced

- Retrosynthetic planning : AI tools (e.g., Reaxys/Pistachio models) propose feasible routes using databases of analogous pyran syntheses .

- Molecular dynamics simulations : Predict solubility and stability by modeling interactions between the ester group and solvents (e.g., acetonitrile vs. THF) .

- QSAR models : Correlate structural features (e.g., logP of 2.1) with anti-inflammatory activity, guiding medicinal chemistry optimization .

How is the compound utilized in medicinal chemistry research?

Basic

As a pharmaceutical intermediate , it is incorporated into drug candidates targeting GPCRs or enzymes. For example, its tetrahydropyran moiety mimics sugar moieties in glycosidase inhibitors .

Advanced

In prodrug design , the methyl ester is hydrolyzed in vivo to active carboxylic acids. Hydrolysis rates are quantified via HPLC under simulated physiological conditions (pH 7.4, 37°C) . In vitro assays (e.g., COX-2 inhibition) use IC50 values to compare derivatives, with SAR studies highlighting the importance of the 2-methyl group for potency .

What are the environmental and safety considerations for handling this compound?

Q. Basic

- Storage : Anhydrous conditions (4°C under N2) prevent ester hydrolysis .

- Waste disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal .

Advanced

Ecotoxicity assays (e.g., Daphnia magna LC50) assess environmental impact. Biodegradation pathways are modeled using EPI Suite, predicting half-lives in soil (>60 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.